molecular formula C6H6N2O2 B124571 2-Methyl-3-nitropyridine CAS No. 18699-87-1

2-Methyl-3-nitropyridine

Cat. No. B124571
Key on ui cas rn: 18699-87-1
M. Wt: 138.12 g/mol
InChI Key: CCFGTKQIRWHYTB-UHFFFAOYSA-N
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Patent
US07402672B2

Procedure details

Add sodium metal (3.5 g) portion-wise over 1 hour to a 3 neck flask containing 79 mL of diethyl malonate heated to 90° C. under nitrogen. Lower the temperature to 60° C. and add 2-chloro-3-nitropyridine (1a-1, 25.0 g) portion-wise over 15 min. The reaction color turns to dark red. Keep the solution for 3 h at 60° C. and then allow to stand at rt overnight. Tlc indicates remaining starting material. Heat the solution to 80° C. for an additional 3 h (completion of the reaction). Remove the diethyl malonate under reduced pressure and take-up the dark brown residue in a mixture of conc. H2SO4 (18 mL) and H2O (32 mL). Heat the mixture for 7 h at 105° C. (decarboxylation) and then allow to stand at rt overnight. Wash the mixture with 3×150 mL of Et2O and 2×200 mL of EtOAc, and discard the washings. Basify the aqueous phase to pH 8-9 with NaOH and extract with 3×200 mL EtOAc. Filter the combined organic extracts over Celite® (diatomaceous earth) (Celite Corporation, 137 West Central Avenue, Lompor, Calif. 93436) and remove the solvent under reduced pressure. The residue crystallizes to give 2a-1 (15.0 g, 68%), mp 29-31° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2](OCC)(=O)CC(OCC)=O.Cl[C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1>>[CH3:2][C:14]1[C:19]([N+:20]([O-:22])=[O:21])=[CH:18][CH:17]=[CH:16][N:15]=1 |^1:0|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
79 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution to 80° C. for an additional 3 h (
Duration
3 h
CUSTOM
Type
CUSTOM
Details
completion of the reaction)
CUSTOM
Type
CUSTOM
Details
Remove the diethyl malonate under reduced pressure
ADDITION
Type
ADDITION
Details
in a mixture of conc. H2SO4 (18 mL) and H2O (32 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture for 7 h at 105° C. (decarboxylation)
Duration
7 h
WAIT
Type
WAIT
Details
to stand at rt overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Wash the mixture with 3×150 mL of Et2O and 2×200 mL of EtOAc
EXTRACTION
Type
EXTRACTION
Details
Basify the aqueous phase to pH 8-9 with NaOH and extract with 3×200 mL EtOAc
FILTRATION
Type
FILTRATION
Details
Filter the combined organic extracts over Celite® (diatomaceous earth) (Celite Corporation, 137 West Central Avenue, Lompor, Calif. 93436)
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue crystallizes
CUSTOM
Type
CUSTOM
Details
to give 2a-1 (15.0 g, 68%), mp 29-31° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=NC=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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